1-Ethyl-6-fluoro-4-oxo-7-(4-{[2-(trifluoromethyl)phenyl]carbamothioyl}piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid
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Overview
Description
1-Ethyl-6-fluoro-4-oxo-7-(4-{[2-(trifluoromethyl)phenyl]carbamothioyl}piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the fluoroquinolone class of antibiotics. Fluoroquinolones are known for their broad-spectrum antibacterial activity, making them valuable in the treatment of various bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-6-fluoro-4-oxo-7-(4-{[2-(trifluoromethyl)phenyl]carbamothioyl}piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid involves multiple stepsThe final step involves the addition of the piperazinyl and carbamothioyl groups .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-6-fluoro-4-oxo-7-(4-{[2-(trifluoromethyl)phenyl]carbamothioyl}piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazinyl and carbamothioyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolone derivatives, while substitution reactions can introduce new functional groups .
Scientific Research Applications
1-Ethyl-6-fluoro-4-oxo-7-(4-{[2-(trifluoromethyl)phenyl]carbamothioyl}piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a model compound for studying the reactivity of fluoroquinolones.
Biology: Investigated for its antibacterial properties and mechanisms of action.
Medicine: Explored for its potential use in treating bacterial infections resistant to other antibiotics.
Industry: Utilized in the development of new antibacterial agents and formulations.
Mechanism of Action
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By binding to these enzymes, the compound prevents the bacteria from replicating their DNA, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Norfloxacin: Another fluoroquinolone with a similar structure but different substituents.
Ciprofloxacin: Known for its broad-spectrum activity and commonly used in clinical settings.
Ofloxacin: Similar in structure but with variations in the piperazinyl group.
Uniqueness
1-Ethyl-6-fluoro-4-oxo-7-(4-{[2-(trifluoromethyl)phenyl]carbamothioyl}piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid is unique due to the presence of the trifluoromethylphenyl carbamothioyl group, which enhances its antibacterial activity and spectrum compared to other fluoroquinolones .
Properties
Molecular Formula |
C24H22F4N4O3S |
---|---|
Molecular Weight |
522.5 g/mol |
IUPAC Name |
1-ethyl-6-fluoro-4-oxo-7-[4-[[2-(trifluoromethyl)phenyl]carbamothioyl]piperazin-1-yl]quinoline-3-carboxylic acid |
InChI |
InChI=1S/C24H22F4N4O3S/c1-2-30-13-15(22(34)35)21(33)14-11-17(25)20(12-19(14)30)31-7-9-32(10-8-31)23(36)29-18-6-4-3-5-16(18)24(26,27)28/h3-6,11-13H,2,7-10H2,1H3,(H,29,36)(H,34,35) |
InChI Key |
SSNXJEXBFLDGLH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=S)NC4=CC=CC=C4C(F)(F)F)F)C(=O)O |
Origin of Product |
United States |
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